Cas no 78879-20-6 (Boc-Tic-OH)

Boc-Tic-OH structure
Boc-Tic-OH structure
Produktname:Boc-Tic-OH
CAS-Nr.:78879-20-6
MF:C15H19NO4
MW:277.3156645298
MDL:MFCD00143845
CID:570248
PubChem ID:664088

Boc-Tic-OH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Boc-Tic-OH
    • (S)-()-N-BOC-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
    • 2,3(1H)-Isoquinolinedicarboxylicacid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (3S)-
    • Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • BOC-L-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
    • Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Boc-L-Tetrahydroisoquinoline-3-COOH
    • (S)-Bo
    • Boc-(S)-1,2,3,4-tetrahydroisoquinoline-line-3-carboxylic acid
    • BOC-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
    • Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic
    • BOC-L-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
    • BOC-L-TIC
    • BOC-L-TIC-OH
    • N-Boc-(L)-Tic
    • N-Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • N-T-boc-L-1,2,3,4-tetrahydroiso-*quinoline-3-carb
    • S-3,4-Dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
    • (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
    • Boc-1,2,3,4-L-tetrahydroisoquinoline-3-carboxylic acid
    • SCHEMBL66871
    • (S)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • AC-9996
    • N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-[(Tert-Butoxy)Carbonyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
    • MFCD00143845
    • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
    • Boc-Tic-OH, >=97.0% (TLC)
    • BDBM93566
    • (S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
    • CS-W002429
    • AKOS015892636
    • HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • (S)-2-tert-Butoxycarbonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
    • CS-17309
    • SMR000038109
    • (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • cid_664088
    • CHEMBL1505896
    • EN300-154275
    • 78879-20-6
    • MLS000080285
    • (3S)-2-[(2-methylpropan-2-yl)oxy-oxomethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • Boc-L-TicOH
    • (S)-(+)-2-(Tertutoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
    • B4501
    • (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 11592-35-1
    • SR-01000644270-1
    • 2-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-3(S)-carboxylic acid
    • BRD-K91868689-001-07-8
    • BP-10136
    • AMY29177
    • HMS2279M13
    • CCG-55234
    • (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • Maybridge1_008840
    • (s)-n-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • AR3038
    • HMS566J18
    • 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • (3S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • 2-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3(S)-carboxylic acid
    • N-(tert-Butoxycarbonyl)-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • N-tert-Butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
    • (3S)-2-(tert-butoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
    • MDL: MFCD00143845
    • Inchi: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
    • InChI-Schlüssel: HFPVZPNLMJDJFB-LBPRGKRZSA-N
    • Lächelt: C(N1CC2C=CC=CC=2C[C@H]1C(=O)O)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 277.13100
  • Monoisotopenmasse: 277.13140809g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 388
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.3
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 66.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.1311 (rough estimate)
  • Schmelzpunkt: 129.0 to 133.0 deg-C
  • Siedepunkt: 266.6℃ at 760 mmHg
  • Flammpunkt: 218.5℃
  • Brechungsindex: 1.5080 (estimate)
  • PSA: 66.84000
  • LogP: 2.37090
  • Löslichkeit: Nicht bestimmt.

Boc-Tic-OH Sicherheitsinformationen

Boc-Tic-OH Zolldaten

  • HS-CODE:2933499090
  • Zolldaten:

    China Zollkodex:

    2933499090

    Übersicht:

    2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Boc-Tic-OH Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4501-25G
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
78879-20-6 >98.0%(T)(HPLC)
25g
¥690.00 2024-04-16
abcr
AB174993-10 g
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; .
78879-20-6
10g
€87.80 2023-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS082-100g
Boc-Tic-OH
78879-20-6 98%
100g
1103.0CNY 2021-08-05
Key Organics Ltd
PS-4687-1MG
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
PS-4687-5MG
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
5mg
£46.00 2025-02-08
abcr
AB174993-25 g
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; .
78879-20-6
25 g
€113.80 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B134440-25g
Boc-Tic-OH
78879-20-6 ≥98%
25g
¥299.90 2023-09-04
Key Organics Ltd
PS-4687-500G
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
78879-20-6 >95%
500g
£425.00 2025-02-08
Enamine
EN300-154275-0.05g
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
78879-20-6 95%
0.05g
$19.0 2023-02-14
Enamine
EN300-154275-1.0g
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
78879-20-6 95%
1g
$0.0 2023-06-07

Boc-Tic-OH Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Referenz
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective σ1 ligands. Part 2
Gassiot, Amaury Cazenave; Charton, Julie; Girault-Mizzi, Sophie; Gilleron, Pauline; Debreu-Fontaine, Marie-Ange; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4828-4832

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Referenz
Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective σ1 ligands. Part 1
Charton, Julie; Gassiot, Amaury Cazenave; Girault-Mizzi, Sophie; Debreu-Fontaine, Marie-Ange; Melnyk, Patricia; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4833-4837

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referenz
Convenient synthesis of tetrahydroisoquinoline-hydantoins
Charton, J.; Delarue, S.; Vendeville, S.; Debreu-Fontaine, M.-A.; Girault-Mizzi, S.; et al, Tetrahedron Letters, 2001, 42(43), 7559-7561

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
IQCA-TASS: a nano-scaled P-selectin inhibitor capable of targeting thrombus and releasing IQCA/TARGD(S)S in vivo
Wu, Jianhui; Zhu, Haimei; Zhao, Ming; Wang, Yuji; Yang, Guodong; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(5), 917-927

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 4, rt
Referenz
Organocatalytic Asymmetric Cascade Reaction of 2-Hydroxyphenyl-Substituted Enones and Isocyanates To Construct 1,3-Benzoxazin-2-ones
Guo, Songsong; Liu, Xiaohua; Shen, Bin; Lin, Lili; Feng, Xiaoming, Organic Letters, 2016, 18(19), 5070-5073

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
Referenz
Optimized synthesis of tetrahydroisoquinoline-hydantoins
Charton, Julie; Gassiot, Amaury Cazenave; Melnyk, Patricia; Girault-Mizzi, Sophie; Sergheraert, Christian, Tetrahedron Letters, 2004, 45(38), 7081-7085

Boc-Tic-OH Raw materials

Boc-Tic-OH Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:78879-20-6)Boc-Tic-OH
A839520
Reinheit:99%
Menge:500g
Preis ($):410.0
atkchemica
(CAS:78879-20-6)Boc-Tic-OH
CL18689
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung